TC13172

Description

Properties

IUPAC Name |

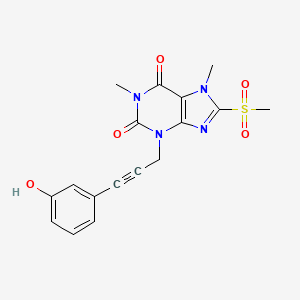

3-[3-(3-hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c1-19-13-14(18-16(19)27(3,25)26)21(17(24)20(2)15(13)23)9-5-7-11-6-4-8-12(22)10-11/h4,6,8,10,22H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQLCNOQWGSELY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1S(=O)(=O)C)N(C(=O)N(C2=O)C)CC#CC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093393-05-4 | |

| Record name | 3-[3-(3-hydroxyphenyl)prop-2-yn-1-yl]-8-methanesulfonyl-1,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of TC13172

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC13172 is a highly potent and specific small molecule inhibitor of necroptosis, a form of regulated cell death. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its molecular target, downstream cellular effects, and the experimental evidence supporting these findings. Quantitative data are presented for comparative analysis, and detailed protocols for key experiments are provided. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's function.

Core Mechanism of Action: Covalent Inhibition of MLKL

This compound exerts its anti-necroptotic effect by directly targeting the Mixed Lineage Kinase Domain-Like (MLKL) protein, the terminal effector in the necroptosis pathway. The primary mechanism is the formation of a covalent bond with a specific cysteine residue on MLKL, which allosterically prevents the conformational changes necessary for its function.

Molecular Target and Binding Site

The direct molecular target of this compound has been identified as the human MLKL protein. Through activity-based protein profiling (ABPP) and mass spectrometry, the specific binding site has been mapped to Cysteine-86 (Cys-86) within the four-helix bundle domain of MLKL.[1][2] This covalent interaction is irreversible and is central to the compound's inhibitory activity.

Inhibition of MLKL Oligomerization and Translocation

Upon activation by its upstream kinase, RIPK3, MLKL undergoes phosphorylation, leading to a conformational change that exposes its N-terminal four-helix bundle domain. This domain is crucial for the subsequent oligomerization of MLKL and its translocation from the cytoplasm to the plasma membrane.[3][4]

This compound, by covalently binding to Cys-86, prevents these critical downstream events. It effectively blocks the RIPK3-mediated oligomerization of MLKL.[5] Consequently, the translocation of MLKL to the plasma membrane is inhibited.[5][6] It is important to note that this compound does not interfere with the upstream phosphorylation of MLKL by RIPK3.[6]

The inhibition of MLKL translocation is the ultimate step that prevents the execution of necroptosis, as it is the membrane-bound MLKL oligomers that are responsible for plasma membrane disruption and subsequent cell lysis.

Quantitative Data

The potency of this compound has been quantified in cell-based assays. The following table summarizes the key inhibitory concentration values.

| Assay Type | Cell Line | Stimulus | Parameter | Value | Reference |

| Necroptosis Inhibition | HT-29 | TSZ | IC50 | 2 nM | [1][2][6] |

| Structure-Activity Relationship Data (from Yan et al., 2017) | |||||

| Compound 1 (Initial Hit) | HT-29 | TSZ | IC50 | 390 nM | [1][2] |

| This compound (Compound 15) | HT-29 | TSZ * | IC50 | 2 nM | [1][2] |

*TSZ: TNF-α, SMAC mimetic, and z-VAD-FMK

Signaling Pathway and Inhibitory Mechanism

The following diagram illustrates the necroptosis signaling pathway and the specific point of intervention by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

TSZ-Induced Necroptosis Assay in HT-29 Cells

This protocol is used to induce necroptosis in HT-29 cells and to quantify the inhibitory effect of compounds like this compound.

Materials:

-

HT-29 human colorectal adenocarcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

Human TNF-α (Tumor Necrosis Factor-alpha)

-

SMAC mimetic (e.g., birinapant or LCL161)

-

z-VAD-FMK (pan-caspase inhibitor)

-

This compound or other test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well opaque-walled plates

Procedure:

-

Seed HT-29 cells in 96-well opaque-walled plates at a density of 1 x 104 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

-

Induce necroptosis by adding a cocktail of human TNF-α (20 ng/mL), SMAC mimetic (100 nM), and z-VAD-FMK (20 µM) to the wells.

-

Incubate the plates for 24 hours at 37°C in a CO2 incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated, non-stimulated control and plot dose-response curves to determine the IC50 value.

MLKL Oligomerization Assay by Western Blot

This assay is designed to detect the formation of MLKL oligomers, a key step in necroptosis that is inhibited by this compound.

Materials:

-

HT-29 cells

-

Reagents for TSZ-induced necroptosis (as above)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Sample buffer for non-reducing SDS-PAGE (without β-mercaptoethanol or DTT)

-

Primary antibodies: anti-MLKL, anti-phospho-MLKL

-

Secondary HRP-conjugated antibody

-

Chemiluminescence substrate

Procedure:

-

Plate HT-29 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound or vehicle for 1-2 hours.

-

Induce necroptosis with TSZ for 4-8 hours.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates.

-

Prepare samples for non-reducing SDS-PAGE by adding non-reducing sample buffer and heating at 70°C for 10 minutes.

-

Separate proteins on a 4-12% gradient SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary anti-MLKL antibody overnight.

-

Wash and incubate with secondary antibody.

-

Detect protein bands using a chemiluminescence imaging system. MLKL monomers will appear at ~54 kDa, while oligomers (trimers, tetramers) will be visible at higher molecular weights.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical relationship in the structure-activity relationship studies.

Conclusion

This compound is a potent and specific covalent inhibitor of MLKL, the executioner of necroptosis. Its mechanism of action is well-defined, involving the covalent modification of Cys-86, which prevents MLKL oligomerization and translocation to the plasma membrane. This detailed understanding, supported by robust quantitative data and clear experimental evidence, establishes this compound as a valuable tool for studying necroptosis and a promising starting point for the development of therapeutics targeting necroptosis-driven diseases.

References

- 1. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

TC13172 as a Chemical Probe for Necroptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, a lytic and inflammatory mode of cell death, that is implicated in a growing number of human pathologies, including inflammatory diseases, neurodegeneration, and cancer. Unlike apoptosis, necroptosis is independent of caspase activity. The core signaling pathway of necroptosis is mediated by a series of protein-protein interactions and post-translational modifications involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the mixed lineage kinase domain-like protein (MLKL), the ultimate executioner of this cell death pathway.[1][2]

TC13172 has emerged as a highly potent and specific chemical probe for studying necroptosis.[3][4][5] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use and validation.

This compound: Mechanism of Action and Quantitative Data

This compound is a covalent inhibitor of MLKL.[6] It exerts its inhibitory effect by directly and covalently binding to Cysteine 86 (Cys-86) within the N-terminal domain of human MLKL.[7][8] This interaction is crucial as it prevents the subsequent conformational changes, oligomerization, and translocation of MLKL to the plasma membrane, which are essential steps for the execution of necroptosis.[1][7][9] Notably, this compound does not inhibit the upstream phosphorylation of MLKL by RIPK3, indicating its specific action on the final execution phase of necroptosis.[7][9]

Quantitative Data for this compound

| Parameter | Value | Cell Line | Assay Conditions | Reference |

| EC50 | 2 ± 0.6 nM | HT-29 | Inhibition of TSZ (TNF-α, Smac mimetic, Z-VAD-FMK)-induced necroptosis | [9] |

| IC50 | 2 nM | HT-29 | Inhibition of TSZ-induced necroptosis | [3][4][5] |

| Selectivity | Inactive against RIPK1 and RIPK3 at 10 µM | - | Kinase activity assays | [6][7] |

Signaling Pathway of Necroptosis and this compound Intervention

The necroptosis signaling cascade is initiated by various stimuli, most commonly by the activation of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1). This leads to the formation of a signaling complex that, under conditions where caspase-8 is inhibited, results in the phosphorylation and activation of RIPK1 and RIPK3. Activated RIPK3 then phosphorylates MLKL, triggering a conformational change that allows MLKL to oligomerize and translocate to the plasma membrane, ultimately leading to membrane rupture and cell death. This compound intervenes at a critical downstream step by covalently modifying MLKL and preventing its translocation.

Experimental Protocols

Induction of Necroptosis in HT-29 Cells

This protocol describes the induction of necroptosis in the human colorectal adenocarcinoma cell line HT-29 using a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).

Materials:

-

HT-29 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human TNF-α (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., BV6 or SM-164)

-

Z-VAD-FMK (pan-caspase inhibitor)

-

96-well plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well and allow them to adhere overnight.

-

The following day, treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.

-

Induce necroptosis by adding a combination of human TNF-α (10-100 ng/mL), a Smac mimetic (e.g., 100 nM BV6), and Z-VAD-FMK (20 µM).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability using either the CellTiter-Glo® Luminescent Cell Viability Assay or the Lactate Dehydrogenase (LDH) Cytotoxicity Assay.

Assessment of Necroptosis

a) CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the amount of ATP, which is proportional to the number of viable cells.

Procedure:

-

After the 18-24 hour incubation with TSZ and this compound, equilibrate the 96-well plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Procedure:

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Follow the manufacturer's protocol for the specific LDH cytotoxicity assay kit being used. This typically involves adding the collected supernatant to a reaction mixture.

-

Incubate the reaction mixture for the recommended time at room temperature, protected from light.

-

Add a stop solution if required by the kit.

-

Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.

MLKL Translocation Assay

This assay determines whether this compound inhibits the movement of MLKL from the cytosol to the cell membrane.

Procedure:

-

Treat HT-29 cells with this compound (e.g., 100 nM) for 2 hours, followed by induction of necroptosis with TSZ for an appropriate time (e.g., 4-8 hours).

-

Fractionate the cells to separate the cytosolic and membrane components.

-

Analyze the protein concentration of each fraction.

-

Perform Western blotting on equal amounts of protein from both the cytosolic and membrane fractions.

-

Probe the Western blot with an anti-MLKL antibody to detect the presence of MLKL in each fraction. A decrease in MLKL in the membrane fraction of this compound-treated cells compared to the TSZ-only control indicates inhibition of translocation.

MLKL Oligomerization Assay

This assay assesses the formation of MLKL oligomers, a key step in necroptosis execution.

Procedure:

-

Treat HT-29 cells as described in the MLKL translocation assay.

-

Lyse the cells in a suitable buffer.

-

Run the cell lysates on a non-reducing SDS-PAGE gel. This is critical to preserve the oligomeric structures of MLKL.

-

Perform Western blotting and probe with an anti-MLKL antibody. The presence of higher molecular weight bands corresponding to MLKL oligomers will be reduced in cells treated with an effective inhibitor of oligomerization.

Experimental Workflow for this compound Validation

The following diagram illustrates a typical workflow for validating this compound as a chemical probe for necroptosis.

Conclusion

This compound is a valuable tool for researchers studying the molecular mechanisms of necroptosis and its role in disease. Its high potency, specificity for MLKL, and well-defined mechanism of action make it an excellent chemical probe to dissect the terminal events of this cell death pathway. The experimental protocols and data presented in this guide provide a solid foundation for the effective use and validation of this compound in a research setting.

References

- 1. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 3. blocksandarrows.com [blocksandarrows.com]

- 4. researchgate.net [researchgate.net]

- 5. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Investigating the role of MLKL in [specific disease] using TC13172

An In-depth Technical Guide: Investigating the Role of MLKL in Ischemia-Reperfusion Injury using TC13172

Introduction

Necroptosis is a regulated form of necrotic cell death driven by a specific signaling cascade that plays a critical role in various pathological conditions, including inflammatory and neurodegenerative diseases.[1] Unlike apoptosis, which is immunologically silent, necroptosis is highly pro-inflammatory due to the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs).[2][3] The central executioner of this pathway is the Mixed Lineage Kinase Domain-Like (MLKL) protein.[2][4] Upon activation, MLKL translocates to the plasma membrane, oligomerizes, and disrupts membrane integrity, leading to cell lysis.[5][6][7]

Ischemia-Reperfusion (I/R) injury, a condition characterized by tissue damage caused when blood supply returns to tissue after a period of ischemia or lack of oxygen, is a significant clinical problem where necroptosis is heavily implicated. The inflammatory nature of necroptosis contributes substantially to the tissue damage observed in I/R injury affecting organs such as the brain, heart, and kidney.

This guide provides a technical framework for researchers, scientists, and drug development professionals to investigate the role of MLKL in Ischemia-Reperfusion Injury. It focuses on the use of This compound , a highly potent and specific inhibitor of MLKL, as a chemical probe to dissect the necroptotic signaling pathway and evaluate the therapeutic potential of targeting MLKL.[8][9][10][11]

The MLKL-Mediated Necroptosis Signaling Pathway

The most well-characterized necroptosis pathway is initiated by tumor necrosis factor (TNF-α) binding to its receptor, TNFR1. In the absence of caspase-8 activity, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 are activated and form a hetero-amyloid complex known as the necrosome.[5][12][13] RIPK3 then phosphorylates MLKL within its pseudokinase domain.[1][4][7] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation from the cytosol to the plasma and organellar membranes, where it executes cell death by forming pores.[5][6][7][14]

This compound: A Potent Chemical Probe for MLKL

This compound is a small molecule inhibitor designed to specifically target MLKL. Understanding its properties is crucial for designing and interpreting experiments.

Mechanism of Action: this compound acts as a covalent inhibitor, forming a bond with Cysteine-86 (Cys86) in the N-terminal four-helix bundle domain of human MLKL.[10][11] This modification does not prevent the upstream phosphorylation of MLKL by RIPK3 but effectively blocks the subsequent steps of MLKL oligomerization and translocation to the plasma membrane, thereby inhibiting necroptotic cell death.[8][15][16]

Quantitative Data Summary: The following table summarizes the key pharmacological data for this compound.

| Parameter | Value | Cell Line | Reference |

| EC50 | 2 ± 0.6 nM | HT-29 | [8] |

| IC50 (TSZ-induced necroptosis) | 2 nM | HT-29 | [9] |

| Binding Site | Covalent binding to Cys-86 | Human MLKL | [10][11] |

| Mechanism | Inhibits MLKL translocation | Human/Murine Cells | [8][15] |

Experimental Workflow for Investigating MLKL in I/R Injury

A multi-level approach, combining in vitro and in vivo models, is essential to robustly investigate the role of MLKL. The following workflow provides a logical progression for such an investigation.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments outlined in the workflow.

In Vitro OGD/R Model and this compound Treatment

This protocol simulates ischemic conditions in a controlled cell culture environment.

-

Cell Lines: HT-29 (human colorectal adenocarcinoma) or primary neuronal/cardiomyocyte cultures.

-

Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM), glucose-free

-

This compound (dissolved in DMSO)

-

Hypoxia chamber (e.g., 95% N2, 5% CO2)

-

-

Procedure:

-

Culture cells to ~80% confluency in standard glucose-containing DMEM.

-

For OGD, wash cells twice with PBS and replace the medium with glucose-free DMEM.

-

Place the culture plates in a hypoxia chamber for a predetermined duration (e.g., 1-4 hours) to induce injury.

-

For reperfusion, remove plates from the chamber, replace the OGD medium with standard, glucose-containing DMEM.

-

For the treatment group, add this compound at various concentrations (e.g., 1 nM to 1 µM) at the start of the reperfusion phase. Include a vehicle control (DMSO).

-

Incubate for the desired reperfusion time (e.g., 12-24 hours) before analysis.

-

Cell Death and Viability Assays

-

Lactate Dehydrogenase (LDH) Assay (for membrane rupture):

-

Principle: Measures the activity of LDH released from damaged cells into the culture medium.

-

Procedure:

-

After the reperfusion period, collect the cell culture supernatant.

-

Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measure absorbance at the specified wavelength (typically 490 nm).

-

Calculate percent cytotoxicity relative to a maximum lysis control.

-

-

-

Propidium Iodide (PI) Staining (for membrane permeability):

-

Principle: PI is a fluorescent dye that cannot cross the membrane of live cells but stains the nucleus of dead cells with compromised membranes.

-

Procedure:

-

Following treatment, add PI (e.g., 1 µg/mL) to the cell culture medium.

-

Incubate for 15-30 minutes at 37°C.

-

Analyze the percentage of PI-positive cells using fluorescence microscopy or flow cytometry.

-

-

Biochemical Analysis of the Necroptosis Pathway

-

Western Blotting for Key Necroptosis Proteins:

-

Purpose: To detect the phosphorylation and total levels of RIPK1, RIPK3, and MLKL.

-

Procedure:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-MLKL (Ser358), anti-MLKL, anti-p-RIPK3 (Ser227), anti-RIPK3, anti-β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an ECL detection system.[17]

-

-

-

MLKL Oligomerization Assay:

-

Purpose: To detect the formation of MLKL oligomers, a key step in its activation.

-

Procedure:

-

Lyse cells in a non-reducing lysis buffer (lacking DTT or β-mercaptoethanol).

-

Prepare protein samples in non-reducing Laemmli sample buffer.

-

Separate proteins on an SDS-PAGE gel and perform Western blotting for MLKL as described above.

-

Active MLKL will appear as higher molecular weight bands (dimers, trimers, etc.) compared to the monomeric form in the control lanes.[18]

-

-

-

Subcellular Fractionation for MLKL Translocation:

-

Purpose: To demonstrate that this compound blocks MLKL's movement to the membrane.

-

Procedure:

-

Harvest cells and use a commercial subcellular protein fractionation kit to separate cytosolic and membrane fractions.

-

Analyze equal amounts of protein from each fraction by Western blotting for MLKL.

-

Use Na+/K+-ATPase as a membrane fraction marker and GAPDH as a cytosolic marker to verify fractionation purity.

-

-

Logical Framework for Data Interpretation

Conclusion

Investigating the role of MLKL in Ischemia-Reperfusion Injury requires a systematic approach that combines cellular and animal models with specific molecular probes. This compound, with its high potency and well-defined mechanism of action, serves as an invaluable tool for confirming the involvement of the MLKL-driven necroptosis pathway. The protocols and workflows detailed in this guide provide a robust framework for researchers to elucidate the precise contribution of MLKL to I/R pathology and to explore the therapeutic potential of its inhibition. The findings from such studies will be crucial in advancing the development of novel treatments for a range of diseases where necroptosis is a key driver of tissue damage.

References

- 1. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]

- 2. mdpi.com [mdpi.com]

- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | MLKL inhibitor | Probechem Biochemicals [probechem.com]

- 10. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Necroptosis: MLKL Polymerization." by Andrea Johnston [repository.lsu.edu]

- 14. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. researchgate.net [researchgate.net]

The Potent MLKL Inhibitor TC13172: A Technical Guide to its Effects on the RIPK1/RIPK3/MLKL Necroptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TC13172, a highly potent small molecule inhibitor of the RIPK1/RIPK3/MLKL-mediated necroptosis pathway. Necroptosis is a form of regulated necrotic cell death critical in various physiological and pathological processes, including inflammation and tissue injury. Understanding the mechanism of inhibitors like this compound is paramount for developing novel therapeutics targeting diseases where necroptosis is implicated.

The RIPK1/RIPK3/MLKL Signaling Cascade: An Overview

Necroptosis is a caspase-independent cell death pathway executed by a core signaling module comprising Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] Under specific cellular conditions, such as TNF-α stimulation in the presence of caspase inhibition, RIPK1 and RIPK3 are activated and form a functional amyloid-like complex known as the necrosome.[1][3][4] Within the necrosome, RIPK3 phosphorylates MLKL.[1][2][5] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and subsequent translocation to the plasma membrane.[1][5] At the membrane, oligomerized MLKL disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[5]

This compound: A Nanomolar Potency Inhibitor of Necroptosis

This compound has been identified as a highly potent inhibitor of necroptosis.[6][7] Its primary mechanism of action is the direct inhibition of MLKL, the terminal effector protein in the necroptosis pathway.[8][9][10]

Mechanism of Action

This compound covalently binds to Cysteine-86 (Cys86) within the N-terminal four-helix bundle domain of MLKL.[5][6][10] This interaction is crucial as it directly interferes with the executionary function of MLKL. Notably, the binding of this compound does not prevent the upstream phosphorylation of MLKL by RIPK3.[5][8][9] Instead, its inhibitory effect is exerted at a later stage. By binding to Cys86, this compound effectively blocks the conformational changes required for MLKL oligomerization and its subsequent translocation to the plasma membrane.[5][8][9][11] This ultimately prevents the disruption of the cell membrane and protects the cell from necroptotic death. Some studies suggest that this compound locks MLKL in a monomeric state.[11]

Quantitative Data

The potency of this compound in inhibiting necroptosis has been quantified in cellular assays. The key data is summarized in the table below.

| Compound | Target | Cell Line | Parameter | Value | Reference |

| This compound | MLKL | HT-29 | EC50 | 2 ± 0.6 nM | [8][9][12] |

Experimental Protocols

The characterization of this compound's effect on the RIPK1/RIPK3/MLKL pathway involves several key experimental methodologies.

Necroptosis Induction and Inhibition Assay in HT-29 Cells

This assay is fundamental for determining the potency of necroptosis inhibitors.

-

Cell Line: Human colorectal adenocarcinoma (HT-29) cells are commonly used as they are a well-established model for studying necroptosis.

-

Induction of Necroptosis: Necroptosis is typically induced by treating the cells with a cocktail of reagents. A common combination is TNF-α (T), a Smac mimetic (S) to inhibit cellular inhibitors of apoptosis proteins (cIAPs), and a pan-caspase inhibitor such as z-VAD-FMK (Z) or Q-VD-OPh to block apoptosis and channel the signaling towards necroptosis.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 2 hours) before the addition of the necroptosis-inducing cocktail.

-

Assessment of Cell Viability: Cell death is quantified at a later time point (e.g., 24 hours) using methods such as propidium iodide (PI) staining followed by flow cytometry, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell death against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Binding Competition Experiment

This experiment is designed to demonstrate the direct interaction of this compound with its target protein, MLKL, within a cellular context.

-

Cell Treatment: HT-29 cells are pre-incubated with an excess of a competitor compound (e.g., 5 mM Necrosulfonamide - NSA, another MLKL inhibitor that binds to Cys86) or this compound (e.g., 100 nM) for 2 hours.[8][12] A control group is treated with DMSO.

-

Probe Addition: A chemical probe designed to bind to the same site, often an analogue of the inhibitor with a clickable tag (e.g., an alkyne group), is then added to the cells and incubated for an additional 2 hours.[8][12]

-

Cell Lysis and Click Chemistry: The cells are lysed, and a "click reaction" is performed on the cell lysates. This involves adding a reporter molecule with a complementary reactive group (e.g., biotin-azide) which will covalently attach to the probe that has bound to its target protein.[8][12] Reagents for the click reaction typically include Biotin-C2H4-N3, TBTA, CuSO4, and Sodium ascorbate.[8][12]

-

Enrichment and Western Blotting: The biotin-labeled proteins are then enriched from the lysate using streptavidin beads. The enriched proteins are separated by SDS-PAGE and analyzed by western blotting using an antibody against the target protein (MLKL) or a tag on the protein if it's overexpressed (e.g., a Flag tag).[8][12] A significant reduction in the band corresponding to MLKL in the lanes from cells pre-treated with this compound or NSA would indicate successful competition for the binding site.

Membrane Translocation Assay

This assay visualizes the effect of this compound on the subcellular localization of MLKL following necroptosis induction.

-

Methodology: Immunofluorescence microscopy is a common method.

-

Procedure: Cells are grown on coverslips and treated with the necroptosis stimulus in the presence or absence of this compound. At a specific time point, the cells are fixed, permeabilized, and stained with an antibody specific for MLKL. A fluorescently labeled secondary antibody is then used for detection. The plasma membrane can be co-stained with a specific dye.

-

Analysis: In control cells undergoing necroptosis, MLKL will show a punctate staining pattern at the plasma membrane. In cells treated with this compound, MLKL should remain diffusely localized in the cytoplasm, demonstrating the inhibition of its translocation.

Visualizations

RIPK1/RIPK3/MLKL Signaling Pathway

Caption: The canonical RIPK1/RIPK3/MLKL necroptosis signaling pathway.

Mechanism of this compound Inhibition

Caption: this compound binds to phosphorylated MLKL, preventing its oligomerization.

Experimental Workflow for Binding Competition Assay

Caption: Workflow for a binding competition assay using click chemistry.

References

- 1. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIPK3 activates parallel pathways of MLKL-driven necroptosis and FADD-mediated apoptosis to protect against influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The VEGFR/PDGFR tyrosine kinase inhibitor, ABT-869, blocks necroptosis by targeting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cenmed.com [cenmed.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. file.glpbio.com [file.glpbio.com]

The Impact of TC13172 on Necroptotic Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL). The pseudokinase MLKL acts as the terminal effector in this pathway. Its activation and subsequent translocation to the plasma membrane lead to membrane disruption and cell death. The critical role of this pathway in disease has spurred the development of small molecule inhibitors targeting its key components. This technical guide provides an in-depth analysis of TC13172, a potent and selective inhibitor of MLKL, and its impact on the necroptotic signaling cascade.

This compound: A Covalent Inhibitor of MLKL

This compound is a small molecule inhibitor that has demonstrated high potency in blocking necroptosis.[1][2] It functions as a covalent inhibitor of MLKL, the final executioner protein in the necroptotic pathway.[3]

Mechanism of Action

The primary mechanism of action of this compound involves its direct and covalent binding to a specific cysteine residue, Cysteine-86 (Cys-86), located in the N-terminal domain of human MLKL.[2][4][5] This covalent interaction is crucial for its inhibitory activity. By binding to Cys-86, this compound effectively blocks a critical conformational change and subsequent steps required for MLKL to execute cell death.[4]

Specifically, this compound's engagement with MLKL prevents the translocation of MLKL from the cytoplasm to the plasma membrane.[1][5] This translocation is an essential step for MLKL to oligomerize and form pores in the plasma membrane, which ultimately leads to cell lysis. It is important to note that this compound does not inhibit the upstream phosphorylation of MLKL by its activating kinase, RIPK3.[1][5] This indicates that this compound acts at a late stage in the necroptotic cascade, directly targeting the executioner protein.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in various cellular assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Cell Line | Value | Description |

| EC50 | HT-29 | 2 nM[1][3][4] | The half-maximal effective concentration for the inhibition of necroptosis induced by a combination of TNF-α, a Smac mimetic, and the pan-caspase inhibitor Z-VAD-FMK (TSZ). |

| Selectivity | In vitro kinase assays | No significant inhibition of RIPK1 and RIPK3 at 10 µM[3][4][6] | Demonstrates high selectivity for MLKL over the upstream kinases in the necroptotic pathway. |

Necroptotic Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the core necroptotic signaling cascade and highlights the specific point of intervention by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Exploring MLKL-Dependent Necroptosis with TC13172: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Mixed Lineage Kinase Domain-Like (MLKL) protein-dependent necroptosis pathway and the utility of TC13172 as a potent and specific inhibitor for its study. Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation and tissue injury.[1] MLKL is the terminal effector protein in this pathway, making it a key target for therapeutic intervention.[1][2][3]

The MLKL-Dependent Necroptosis Signaling Pathway

Necroptosis is initiated by various stimuli, most notably through the activation of death receptors like the TNF receptor (TNFR).[2][4] In scenarios where caspase-8 activity is inhibited, a signaling cascade is triggered that culminates in programmed necrosis.[2]

The core of this pathway involves the assembly of a multi-protein complex known as the necrosome.[2][3] This process begins with the activation of Receptor-Interacting Protein Kinase 1 (RIPK1), which then recruits and activates RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs), leading to the formation of an amyloid-like signaling complex.[2][5][6]

Activated RIPK3 then phosphorylates its primary substrate, MLKL.[2][3][7] This phosphorylation event, occurring at residues Thr-357 and Ser-358 in human MLKL, induces a conformational change in the MLKL pseudokinase domain.[3] This change relieves the auto-inhibition of the N-terminal executioner domain, enabling MLKL to oligomerize.[5][7] These MLKL oligomers translocate from the cytoplasm to the plasma membrane, where they disrupt membrane integrity, leading to ion influx, cell swelling, and eventual lysis.[3][7][8]

This compound: A Potent and Specific MLKL Inhibitor

This compound is a highly potent, small-molecule inhibitor of MLKL-driven necroptosis.[8][9][10] It provides a valuable chemical tool for dissecting the specific functions of MLKL in this cell death pathway.

Mechanism of Action

This compound functions by covalently binding to a specific cysteine residue, Cys-86, located within the N-terminal four-helix bundle domain of human MLKL.[8][9][10][11] This direct interaction is crucial for its inhibitory effect.

A key characteristic of this compound is its specific point of intervention in the necroptosis cascade. Unlike RIPK1 or RIPK3 inhibitors, this compound does not prevent the upstream phosphorylation of MLKL by RIPK3.[8][11] Instead, its binding to Cys-86 effectively blocks the subsequent steps of MLKL oligomerization and, critically, its translocation to the plasma membrane.[8][11][12] By preventing the executioner protein from reaching its site of action, this compound protects the cell from necrotic lysis.[8]

Quantitative Data

The potency of this compound has been quantified in human cell lines, demonstrating its efficacy at the nanomolar level.

| Compound | Target | Cell Line | Potency (EC₅₀) | Reference |

| This compound | MLKL | HT-29 (Human Colorectal Adenocarcinoma) | 2 ± 0.6 nM | [8][13] |

Table 1: In vitro potency of this compound in inhibiting necroptosis.

Experimental Protocols

The following protocols provide a framework for studying MLKL-dependent necroptosis and evaluating the efficacy of inhibitors like this compound.

Induction and Inhibition of Necroptosis in HT-29 Cells

This protocol describes a common method for inducing necroptosis in the HT-29 human cell line and assessing the protective effect of this compound.

Materials:

-

HT-29 cells

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound (dissolved in DMSO)

-

Tumor Necrosis Factor-alpha (TNFα)

-

Smac mimetic (e.g., LCL161)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Propidium Iodide (PI) or other cell viability reagent

-

Phosphate-Buffered Saline (PBS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay. Allow cells to adhere overnight.

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing this compound or a vehicle control (DMSO). Incubate for 2 hours at 37°C.[8]

-

Necroptosis Induction: Add a cocktail of necroptosis-inducing agents to each well. Final concentrations are typically in the range of 20 ng/mL TNFα, 1 µM Smac mimetic, and 20 µM z-VAD-fmk.[14]

-

Incubation: Incubate the plate for a predetermined time (e.g., 8 to 24 hours) at 37°C.

-

Cell Viability Assessment:

-

Add a cell-impermeant DNA dye like Propidium Iodide to each well.

-

Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

-

Normalize the results to control wells (untreated cells for 0% death and cells lysed with a detergent for 100% death) to calculate the percentage of cell death.

-

Western Blot for MLKL Phosphorylation and Translocation

This protocol allows for the biochemical confirmation of this compound's mechanism of action.

Materials:

-

Cells treated as described in section 3.1 (in 6-well plates)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Subcellular fractionation kit (for membrane preparations)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLKL (Ser358), anti-total MLKL, anti-Na+/K+-ATPase (membrane marker), anti-GAPDH (cytosolic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis (Total Protein):

-

After treatment, wash cells with ice-cold PBS and lyse them directly in lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Membrane Fractionation (for Translocation):

-

Follow the manufacturer's protocol for a subcellular fractionation kit to separate the cytosolic and membrane fractions.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply a chemiluminescent substrate.

-

-

Detection:

-

Image the blot using a chemiluminescence detection system.

-

Expected Result: In this compound-treated samples, the level of phosphorylated MLKL should be comparable to the positive control (induced necroptosis without inhibitor). However, the amount of MLKL in the membrane fraction should be significantly reduced, demonstrating a block in translocation.[8]

-

Conclusion

The MLKL-dependent necroptosis pathway is a critical component of regulated cell death and inflammation. This compound serves as a highly potent and specific chemical probe for interrogating this pathway. Its unique mechanism of inhibiting MLKL translocation without affecting its phosphorylation allows researchers to precisely dissect the downstream events of MLKL activation. The data and protocols presented in this guide offer a robust framework for utilizing this compound to advance our understanding of necroptosis in both basic research and drug development contexts.

References

- 1. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | MLKL Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 13. This compound [cnreagent.com]

- 14. jitc.bmj.com [jitc.bmj.com]

TC13172: A Technical Guide to Investigating Necroptosis in Cancer Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TC13172, a potent and specific inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), for the study of necroptosis in the context of cancer biology. This document outlines the core mechanism of this compound, presents available quantitative data, details experimental protocols for its use, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to Necroptosis and this compound

Necroptosis is a form of regulated, caspase-independent cell death that is increasingly recognized for its complex role in cancer.[1] Unlike apoptosis, which is generally non-inflammatory, necroptosis is highly pro-inflammatory, involving plasma membrane rupture and the release of damage-associated molecular patterns (DAMPs). This process can either suppress or promote tumor growth depending on the cancer type and the tumor microenvironment.[1]

The core necroptosis signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the pseudokinase MLKL. Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.

This compound is a highly potent and specific small molecule inhibitor of MLKL.[2][3] Its mechanism of action involves the covalent modification of Cysteine 86 (Cys86) on MLKL, which prevents the protein's translocation to the plasma membrane, thereby inhibiting the execution of necroptosis.[2][3] This specificity makes this compound a valuable tool for dissecting the role of MLKL-mediated necroptosis in cancer.

Quantitative Data for this compound

The publicly available quantitative data for this compound is currently limited. The primary reported efficacy is its half-maximal effective concentration (EC50) for inhibiting necroptosis in the HT-29 human colorectal adenocarcinoma cell line.

Table 1: In Vitro Efficacy of this compound

| Compound | Cell Line | Assay | EC50 (nM) | Reference |

| This compound | HT-29 | Necroptosis Inhibition | 2 ± 0.6 | [2] |

Table 2: In Vivo Efficacy of this compound

| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |

| This compound | Data not available | Data not available | Data not available |

Note: As of the latest literature review, comprehensive quantitative data for this compound across a broader panel of cancer cell lines and in vivo xenograft models are not publicly available. Further research is required to establish a more extensive efficacy profile.

Signaling Pathways and Mechanisms

The Necroptosis Signaling Pathway

The canonical necroptosis pathway is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNFα) binding to its receptor, TNFR1. In the absence of caspase-8 activity, this triggers the formation of the necrosome, a signaling complex comprising activated RIPK1 and RIPK3. RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, culminating in cell lysis.

References

Role of necroptosis in inflammatory diseases studied with TC13172

An In-depth Technical Guide: The Role of Necroptosis in Inflammatory Diseases Investigated with TC13172

Introduction

Necroptosis is a regulated form of necrotic cell death that, unlike apoptosis, results in the rupture of the plasma membrane and the release of intracellular contents, known as damage-associated molecular patterns (DAMPs).[1][2] This process triggers a potent inflammatory response and has been implicated in the pathophysiology of numerous inflammatory diseases, including inflammatory bowel disease, rheumatoid arthritis, atherosclerosis, and neurodegenerative conditions.[3][4][5]

The core necroptosis signaling pathway involves a cascade of protein interactions and phosphorylation events, primarily mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the terminal executioner protein, Mixed Lineage Kinase Domain-Like (MLKL).[6][7] Upon specific stimuli, such as Tumor Necrosis Factor (TNF), these proteins assemble into a complex called the necrosome.[8] The activation of MLKL by RIPK3 is the critical final step, leading to its translocation to the plasma membrane and cell lysis.[8][9]

Given its central role, the necroptosis pathway presents a compelling target for therapeutic intervention in inflammation-mediated disorders.[10] The development of specific inhibitors allows for the precise dissection of this pathway and holds therapeutic promise.[10] This guide focuses on this compound, a highly potent and specific inhibitor of MLKL, as a tool to study the role of necroptosis in inflammatory diseases.[11][12] We will explore the molecular mechanisms, quantitative efficacy, and the experimental protocols used to characterize this inhibitor and its effects on the necroptotic pathway.

The Necroptosis Signaling Pathway

Necroptosis is initiated by various signals, including ligands for death receptors like the TNF receptor 1 (TNFR1), Toll-like receptors (TLRs), and certain viral infections, particularly when the primary apoptotic effector, caspase-8, is inhibited or absent.[1][13]

The TNF-α-induced pathway is the most well-characterized model:

-

Complex I Formation: TNF-α binding to TNFR1 triggers the formation of a pro-survival membrane-bound complex (Complex I), which includes RIPK1.[2] In this context, RIPK1's primary role is to activate NF-κB signaling, promoting the transcription of pro-inflammatory and survival genes.[6]

-

Switch to Complex II (Necrosome): Under conditions where apoptosis is blocked (e.g., by pharmacological caspase inhibitors like Z-VAD-FMK), RIPK1 dissociates from the membrane and forms a cytosolic complex with RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs).[9][14] This RIPK1-RIPK3 core, along with MLKL, forms the functional necrosome (also known as Complex IIb).[7]

-

Execution by MLKL: Within the necrosome, RIPK1 and RIPK3 undergo auto- and cross-phosphorylation, leading to the activation of RIPK3.[14] Activated RIPK3 then phosphorylates the pseudokinase domain of MLKL.[8] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and subsequent translocation from the cytoplasm to the plasma membrane.[8][11] At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of DAMPs.[3][15]

This compound: A Potent and Specific MLKL Inhibitor

This compound is a novel, small-molecule inhibitor identified for its high potency against necroptosis.[12][16] It belongs to a xanthine-based chemical class and serves as a powerful tool for investigating MLKL-dependent signaling.[8]

Mechanism of Action

Unlike RIPK1 inhibitors (e.g., Necrostatin-1) or some other MLKL inhibitors that act in an ATP-competitive manner, this compound has a distinct mechanism.[8][15]

-

Covalent Binding: this compound covalently binds to Cysteine-86 (Cys-86) within the N-terminal four-helix bundle (4HB) domain of MLKL.[12][15] This binding site is crucial for the executioner function of the protein.

-

Blocks Translocation: The primary effect of this compound is to block the translocation of phosphorylated MLKL from the cytosol to the plasma membrane.[11][17]

-

No Effect on Phosphorylation: Importantly, this compound does not prevent the upstream phosphorylation of MLKL by RIPK3.[8][11] This specificity allows researchers to confirm that a downstream event—translocation—is the step being inhibited. By preventing MLKL from reaching the membrane, this compound effectively protects the cell from necroptotic lysis.[17]

Quantitative Data Presentation

The efficacy of a necroptosis inhibitor is typically quantified by its half-maximal effective concentration (EC₅₀), representing the concentration at which it produces 50% of its maximal inhibitory effect. This compound demonstrates exceptional potency in cellular assays.

| Compound | Target | Cell Line | Assay Condition | Potency (EC₅₀) | Reference |

| This compound | MLKL | HT-29 (Human Colorectal Adenocarcinoma) | TNF-α, SMAC mimetic, Z-VAD-FMK (TSZ) induced necroptosis | 2 ± 0.6 nM | [11][17][18] |

The following table summarizes the specific effects of this compound on the key steps of the necroptosis pathway.

| Pathway Step | Effect of this compound | Reference |

| RIPK1/RIPK3 Kinase Activity | No inhibitory effect at 10 µM | [8][18] |

| MLKL Phosphorylation by RIPK3 | No disruption | [8][11] |

| MLKL Oligomerization | Blocked | [19] |

| MLKL Translocation to Membrane | Blocked | [8][11][15] |

| Necroptotic Cell Death | Potently Inhibited | [11][12] |

Experimental Protocols

Characterizing the efficacy and mechanism of necroptosis inhibitors like this compound requires a suite of specialized cellular and biochemical assays.

Protocol 1: In Vitro Necroptosis Inhibition Assay

This assay quantifies the ability of a compound to protect cells from a necroptotic stimulus.

Objective: To determine the EC₅₀ of this compound in a human cell line.

Materials:

-

HT-29 cells

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Recombinant human TNF-α

-

SMAC mimetic (e.g., birinapant)

-

Pan-caspase inhibitor (Z-VAD-FMK)

-

This compound (stock solution in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well or 384-well plates

Methodology:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a DMSO vehicle control.

-

Pre-incubation: Add the diluted this compound or DMSO control to the cells and pre-incubate for 1-2 hours.[11]

-

Necroptosis Induction: Prepare the induction cocktail, commonly referred to as "TSZ," containing TNF-α (e.g., 100 ng/mL), a SMAC mimetic (e.g., 100 nM), and Z-VAD-FMK (e.g., 20 µM).[8][18] Add this cocktail to all wells except for the untreated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the untreated (100% viability) and TSZ-only (0% viability) controls. Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to calculate the EC₅₀ value.

Protocol 2: Western Blot for MLKL Translocation

This protocol assesses the subcellular localization of MLKL to determine if an inhibitor blocks its movement to the membrane.

Objective: To verify that this compound inhibits the translocation of MLKL to the cell membrane without affecting its phosphorylation.

Methodology:

-

Cell Treatment: Culture HT-29 cells and treat them with DMSO (vehicle), TSZ stimulus, or TSZ + this compound (e.g., 100 nM) for a defined period (e.g., 8 hours).[19]

-

Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions using a commercial kit or standard dounce homogenization and differential centrifugation protocols.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel. Include a whole-cell lysate sample as a control.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against:

-

Phospho-MLKL (to assess phosphorylation status).

-

Total MLKL (to assess localization).

-

A cytosolic marker (e.g., GAPDH).

-

A membrane marker (e.g., Na+/K+-ATPase).

-

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Compare the levels of total and phosphorylated MLKL in the membrane fractions across the different treatment conditions. Effective inhibition by this compound will show a reduced level of MLKL in the membrane fraction of the TSZ + this compound sample compared to the TSZ-only sample, while phospho-MLKL levels in the whole-cell lysate remain unchanged.[11]

Protocol 3: In Vivo Systemic Inflammatory Response Syndrome (SIRS) Model

This animal model is used to assess the efficacy of anti-necroptotic compounds in a context of acute, systemic inflammation.

Objective: To evaluate the protective effects of a necroptosis inhibitor against TNF-α-induced lethal shock.

Materials:

-

C57BL/6 mice

-

Recombinant murine TNF-α

-

Necroptosis inhibitor (e.g., this compound formulated for in vivo use)

-

Vehicle control (e.g., DMSO/PEG300/Tween-80/Saline)[11]

-

Rectal probe for temperature monitoring

Methodology:

-

Acclimatization: Acclimate mice to laboratory conditions for at least one week.

-

Compound Administration: Administer the necroptosis inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a pre-determined dose (e.g., 10-25 mg/kg).[20]

-

SIRS Induction: After a set pre-treatment time (e.g., 30-60 minutes), inject a lethal dose of murine TNF-α to induce SIRS.[20][21]

-

Monitoring: Monitor the mice for survival and signs of morbidity over a 24-48 hour period. Record core body temperature at regular intervals, as TNF-α-induced shock is characterized by severe hypothermia.[20]

-

Endpoint Analysis (Optional): At a pre-determined endpoint or for a separate cohort of animals, collect blood via cardiac puncture to measure serum levels of inflammatory cytokines (e.g., IL-6) using ELISA.[20] Tissues can also be harvested for histological analysis or to measure markers of necroptosis (e.g., p-MLKL by immunohistochemistry).

-

Data Analysis: Compare survival curves between the vehicle and treated groups using Kaplan-Meier analysis. Analyze changes in body temperature and cytokine levels using appropriate statistical tests (e.g., ANOVA or t-test).

Conclusion

Necroptosis is a critical driver of inflammation in a wide range of diseases. The development of specific and potent molecular probes is essential for both understanding the fundamental biology of this pathway and for validating its therapeutic potential. This compound, with its well-defined mechanism of action as a covalent MLKL inhibitor and its nanomolar potency, represents a best-in-class tool for such investigations.[11][12][18] By specifically blocking the terminal step of necroptosis—MLKL translocation—it allows for the unambiguous attribution of pathological events to this cell death pathway. The experimental protocols detailed herein provide a robust framework for researchers and drug developers to utilize this compound and similar compounds to explore the role of necroptosis in inflammatory diseases and to advance the development of novel anti-inflammatory therapeutics.

References

- 1. Necroptosis and Inflammation | Annual Reviews [annualreviews.org]

- 2. Necroptosis in the Pathophysiology of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.abclonal.com [blog.abclonal.com]

- 4. Necroptosis: a crucial pathogenic mediator of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of necroptosis in disease and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Necroptosis inhibitors as therapeutic targets in inflammation mediated disorders - a review of the current literature and patents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bioradiations.com [bioradiations.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. cenmed.com [cenmed.com]

- 18. caymanchem.com [caymanchem.com]

- 19. This compound | MLKL Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 20. RIPK3-mediated necroptosis inhibitor shows efficacy in systemic inflammatory response syndrome model | BioWorld [bioworld.com]

- 21. pubs.acs.org [pubs.acs.org]

TC13172: A Potential Therapeutic Avenue for Neurodegenerative Disease Research

An In-depth Technical Guide on the Emerging Role of MLKL Inhibition in Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and growing unmet medical need. A key pathological feature of these disorders is the progressive loss of neurons. Recent research has implicated necroptosis, a form of programmed inflammatory cell death, as a critical contributor to this neuronal demise. Mixed Lineage Kinase Domain-like protein (MLKL) is an essential executioner protein in the necroptosis pathway. This whitepaper explores the therapeutic potential of TC13172, a potent and specific inhibitor of MLKL, in the context of neurodegenerative disease research. While direct studies of this compound in specific neurodegenerative models are not yet extensively published, the compelling evidence for the role of MLKL in neurodegeneration provides a strong rationale for its investigation. This document will detail the mechanism of action of this compound, summarize the evidence for MLKL's involvement in neurodegenerative diseases, present quantitative data on this compound's potency, and provide detailed hypothetical experimental protocols for its application in neurodegenerative disease models.

Introduction: The Role of Necroptosis in Neurodegeneration

Neuroinflammation and regulated cell death are increasingly recognized as central mechanisms driving the pathology of various neurodegenerative diseases.[1] Necroptosis is a regulated form of necrosis that is initiated when apoptosis is inhibited.[2] Unlike apoptosis, which is generally non-inflammatory, necroptosis results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), which can trigger a potent inflammatory response, further contributing to tissue damage.[2]

The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which then leads to the phosphorylation and activation of MLKL.[2] Activated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to cell lysis.[3] There is growing evidence that the necroptosis pathway is activated in the brains of patients with neurodegenerative diseases and in corresponding animal models.[4][5]

This compound: A Potent Inhibitor of MLKL

This compound has been identified as a novel, highly potent, and specific inhibitor of MLKL.[6] Its mechanism of action involves the covalent modification of a specific cysteine residue (Cys86) within the kinase-like domain of MLKL. This binding prevents the conformational changes required for MLKL oligomerization and its subsequent translocation to the plasma membrane, thereby potently inhibiting necroptotic cell death.[6]

Quantitative Data on this compound Potency

The following table summarizes the known quantitative data for this compound, highlighting its potent inhibitory activity.

| Parameter | Cell Line | Value | Reference |

| EC50 | HT-29 (human colon adenocarcinoma) | 2 ± 0.6 nM | [6] |

Note: Data on the potency of this compound in neuronal cell lines is not yet available in the public domain and represents a key area for future investigation.

The Rationale for Targeting MLKL in Neurodegenerative Diseases

The investigation of MLKL inhibitors in various preclinical models of neurodegenerative diseases has provided a strong rationale for the therapeutic targeting of this pathway.

Parkinson's Disease (PD)

In animal models of PD, genetic deletion of Mlkl has been shown to be neuroprotective. For instance, in an α-synuclein transgenic mouse model, MLKL deficiency led to improved motor function, reduced loss of dopaminergic neurons, and attenuated neuroinflammation.[7] These findings suggest that inhibiting MLKL could be a viable strategy to slow the progression of PD.

Multiple Sclerosis (MS)

In an experimental autoimmune encephalomyelitis (EAE) mouse model of MS, treatment with the MLKL inhibitor necrosulfonamide (NSA) alleviated clinical symptoms, reduced demyelination, and decreased inflammatory cell infiltration in the central nervous system.[8] The study also showed that MLKL inhibition protected oligodendrocytes and axons.[8]

Other Neurodegenerative Diseases

The involvement of necroptosis has also been implicated in other neurodegenerative conditions, including Alzheimer's disease and amyotrophic lateral sclerosis (ALS), suggesting that MLKL inhibition could have broad therapeutic potential.[4][5]

Experimental Protocols for Investigating this compound in Neurodegenerative Disease Research

The following are detailed, albeit hypothetical, experimental protocols for researchers wishing to investigate the therapeutic potential of this compound in the context of neurodegenerative diseases. These protocols are based on established methods for studying necroptosis and neurodegeneration.

In Vitro Neuroprotection Assay in a Neuronal Cell Line

Objective: To determine the concentration-dependent neuroprotective effect of this compound against an inducer of necroptosis in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

Materials:

-

Neuronal cell line (e.g., differentiated SH-SY5Y cells)

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Necroptosis-inducing cocktail (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK)

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

Phosphate-buffered saline (PBS)

-

Multi-well plates (96-well, clear bottom, white walls)

Protocol:

-

Cell Plating: Plate differentiated SH-SY5Y cells at a density of 1 x 104 cells/well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should range from 0.1 nM to 10 µM. Add the this compound dilutions to the respective wells and incubate for 1 hour at 37°C, 5% CO2. Include a vehicle control (DMSO).

-

Induction of Necroptosis: Add the necroptosis-inducing cocktail (e.g., 100 ng/mL TNF-α, 100 nM Smac mimetic, 20 µM z-VAD-FMK) to all wells except for the untreated control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Cell Viability Assessment: After incubation, bring the plate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curve and determine the EC50 value for this compound.

Assessment of MLKL Translocation in Primary Neurons

Objective: To visualize the inhibitory effect of this compound on MLKL translocation to the plasma membrane in primary neurons undergoing necroptosis.

Materials:

-

Primary cortical neurons

-

Neuron culture medium and supplements

-

This compound

-

Necroptosis-inducing cocktail

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against MLKL

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Confocal microscope

Protocol:

-

Cell Culture and Treatment: Culture primary cortical neurons on glass coverslips. Treat the neurons with this compound (at a concentration determined from the neuroprotection assay, e.g., 100 nM) for 1 hour, followed by the addition of the necroptosis-inducing cocktail. Include appropriate controls.

-

Fixation and Permeabilization: After 6-8 hours of incubation, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

-

Immunostaining: Block non-specific binding with blocking solution for 1 hour. Incubate with the primary anti-MLKL antibody overnight at 4°C. The following day, wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Visualize the subcellular localization of MLKL using a confocal microscope. In necroptotic cells, MLKL will appear as puncta at the plasma membrane. In this compound-treated cells, MLKL should remain cytosolic.

In Vivo Efficacy Study in a Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effects of this compound in a neurotoxin-induced mouse model of Parkinson's disease (e.g., MPTP model).

Materials:

-

C57BL/6 mice

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Behavioral testing apparatus (e.g., rotarod, open field)

-

Anesthesia and perfusion solutions

-